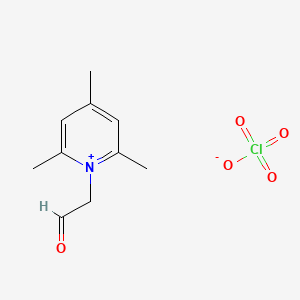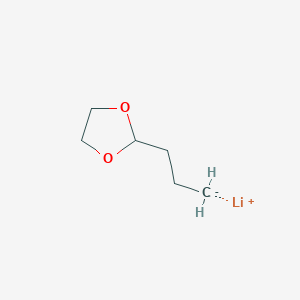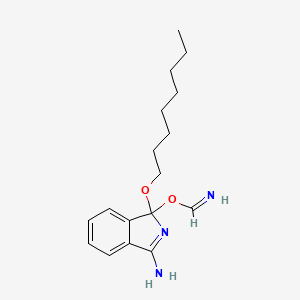
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This compound is characterized by the presence of an amino group, an octyloxy group, and a methanimidate group attached to the isoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through the cyclization of ortho-substituted benzaldehydes with primary amines under acidic conditions.
Introduction of Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions using octyl halides and a suitable base.
Amination: The amino group can be introduced through the reduction of nitro groups or direct amination reactions.
Methanimidate Formation: The methanimidate group can be formed by reacting the amine with formic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoles, nitroso derivatives, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of novel materials, dyes, and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1H-isochromene: Similar in structure but lacks the octyloxy and methanimidate groups.
3-Amino-1,2,4-triazole: Contains an amino group and a heterocyclic ring but differs in the core structure.
3-Amino-1,2,4-dithiazole: Contains sulfur atoms in the ring structure, differing from the isoindole core.
Uniqueness
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate is unique due to the presence of the octyloxy group, which imparts lipophilicity, and the methanimidate group, which can participate in various chemical reactions. These features make it a versatile compound for diverse applications in research and industry.
Propiedades
Número CAS |
113192-19-1 |
|---|---|
Fórmula molecular |
C17H25N3O2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(3-amino-1-octoxyisoindol-1-yl) methanimidate |
InChI |
InChI=1S/C17H25N3O2/c1-2-3-4-5-6-9-12-21-17(22-13-18)15-11-8-7-10-14(15)16(19)20-17/h7-8,10-11,13,18H,2-6,9,12H2,1H3,(H2,19,20) |
Clave InChI |
RUAFJGGMAUKGRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1(C2=CC=CC=C2C(=N1)N)OC=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


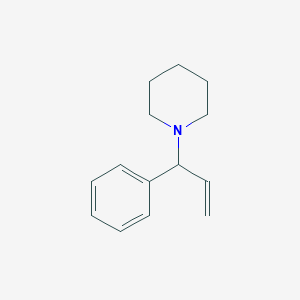

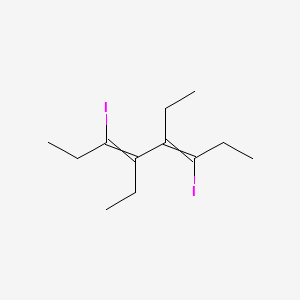
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
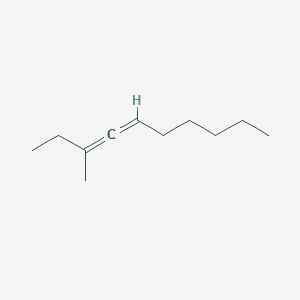
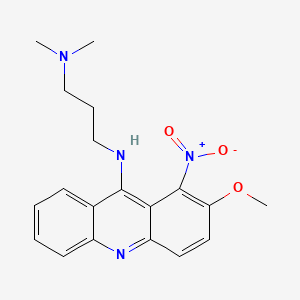
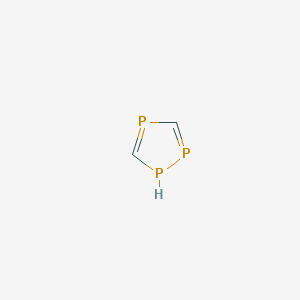
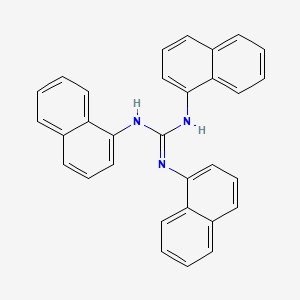
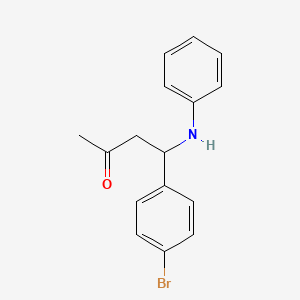
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)

